molecular formula C17H15ClN2 B12047484 2-(3-Chlorophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile CAS No. 94574-89-7

2-(3-Chlorophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile

Cat. No.: B12047484
CAS No.: 94574-89-7
M. Wt: 282.8 g/mol
InChI Key: QMQIRPOOHNVHLU-XNTDXEJSSA-N
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Description

2-(3-Chlorophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile is an organic compound that features a chlorinated phenyl group and a dimethylamino-substituted phenyl group connected by an acrylonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile typically involves the reaction of 3-chlorobenzaldehyde with 4-(dimethylamino)benzaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through a Knoevenagel condensation, forming the acrylonitrile linkage between the two aromatic rings.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

2-(3-Chlorophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2-(3-Chlorophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of the dimethylamino group can enhance its ability to penetrate cell membranes, while the chlorinated phenyl group may contribute to its binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Chlorophenyl)-3-phenylacrylonitrile: Lacks the dimethylamino group, which may reduce its biological activity.

    2-(4-Chlorophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile: The position of the chlorine atom is different, potentially affecting its reactivity and properties.

    2-(3-Bromophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile: The bromine atom may alter its chemical reactivity compared to the chlorine-substituted compound.

Uniqueness

2-(3-Chlorophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile is unique due to the combination of the chlorinated phenyl group and the dimethylamino-substituted phenyl group

Properties

CAS No.

94574-89-7

Molecular Formula

C17H15ClN2

Molecular Weight

282.8 g/mol

IUPAC Name

(Z)-2-(3-chlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile

InChI

InChI=1S/C17H15ClN2/c1-20(2)17-8-6-13(7-9-17)10-15(12-19)14-4-3-5-16(18)11-14/h3-11H,1-2H3/b15-10+

InChI Key

QMQIRPOOHNVHLU-XNTDXEJSSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C(\C#N)/C2=CC(=CC=C2)Cl

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C(C#N)C2=CC(=CC=C2)Cl

Origin of Product

United States

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